molecular formula C17H19ClN4O3S2 B14988877 Isobutyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Isobutyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B14988877
M. Wt: 426.9 g/mol
InChI Key: QYTVUVYOYRVXDY-UHFFFAOYSA-N
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Description

Isobutyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a pyrimidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of the Pyrimidine Ring: This step involves the condensation of appropriate aldehydes with amidines.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes and receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Isobutyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Isobutyl 2-amino-4-methylthiazole-5-carboxylate
  • Ethyl 5-isobutyl-1,3-oxazole-4-carboxylate
  • Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxylate

Uniqueness

What sets Isobutyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate apart is its combination of a thiazole ring with a pyrimidine ring, along with the presence of both allylthio and chloropyrimidine groups

Properties

Molecular Formula

C17H19ClN4O3S2

Molecular Weight

426.9 g/mol

IUPAC Name

2-methylpropyl 2-[(5-chloro-2-prop-2-enylsulfanylpyrimidine-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H19ClN4O3S2/c1-5-6-26-16-19-7-11(18)12(21-16)14(23)22-17-20-10(4)13(27-17)15(24)25-8-9(2)3/h5,7,9H,1,6,8H2,2-4H3,(H,20,22,23)

InChI Key

QYTVUVYOYRVXDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NC(=NC=C2Cl)SCC=C)C(=O)OCC(C)C

Origin of Product

United States

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